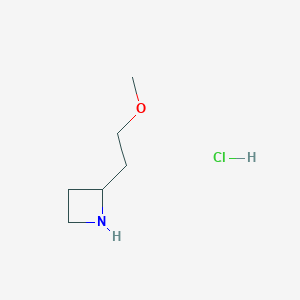

2-(2-Methoxyethyl)azetidine;hydrochloride

Description

Significance of Four-Membered Nitrogen Heterocycles in Advanced Organic Synthesis

Four-membered nitrogen heterocycles, particularly azetidines, are a critical class of compounds in organic synthesis and medicinal chemistry. nih.govnih.govachemblock.com Their significance stems from their dual nature: they are stable enough for facile handling, yet possess considerable ring strain that can be harnessed for unique chemical transformations. rsc.org This balance makes them valuable as versatile building blocks for constructing more complex molecular architectures. medwinpublishers.com

The azetidine (B1206935) scaffold is a privileged motif found in numerous natural products and synthetic compounds with important physiological functions. medwinpublishers.comnih.gov The rigid, three-dimensional structure provided by the small ring can lead to favorable interactions with biological targets, while its low molecular weight can improve ligand efficiency in drug design. nih.gov Consequently, substituted azetidines are integral to many approved and experimental drugs, highlighting their importance in pharmaceutical research. medwinpublishers.comnih.gov

Historical Evolution of Azetidine Chemistry and Synthetic Methodologies

The history of four-membered nitrogen heterocycles is closely linked to the discovery of β-lactams (azetidin-2-ones), a key structural feature of penicillin, which revolutionized medicine. jmchemsci.com Early synthetic work dates back to 1907, involving Schiff base reactions. jmchemsci.com However, the inherent ring strain and the associated challenges in forming the four-membered ring meant that for many years, the synthesis of azetidine derivatives remained a difficult task. medwinpublishers.comnih.gov

Over the past few decades, remarkable advances have been achieved in the synthesis of diversely functionalized azetidines. rsc.org Modern synthetic methodologies have expanded beyond classical cyclization reactions. Key developments include:

[2+2] Cycloaddition Reactions : The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, represents one of the most direct routes to the azetidine core. nih.govresearchgate.net Recent advances using visible light have made this method more accessible and milder. rsc.org

Intramolecular C-H Amination : Palladium-catalyzed intramolecular amination of C(sp³)–H bonds has emerged as a powerful tool for creating functionalized azetidines from acyclic precursors. rsc.org

Ring Contraction and Expansion : Methods involving the contraction of five-membered rings (e.g., pyrrolidines) or the expansion of three-membered rings (e.g., aziridines) provide alternative pathways to the azetidine skeleton.

Strain-Release Homologation : The high ring strain of azabicyclo[1.1.0]butanes can be harnessed in modular constructions of azetidines, where cleavage of a central C-N bond relieves strain and forms the desired four-membered ring.

| Methodology | Description | Key Features |

|---|---|---|

| Intramolecular Nucleophilic Substitution | Cyclization of γ-amino alcohols or halides. A classical and common approach. | Often requires activation of a leaving group. |

| Aza Paternò-Büchi Reaction ([2+2] Photocycloaddition) | Reaction between an imine and an alkene to directly form the azetidine ring. | Atom-economical; can be promoted by UV or visible light. nih.govrsc.org |

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization involving the formation of a C-N bond via C-H activation. | Excellent functional group tolerance. rsc.org |

| Strain-Release Reactions | Using highly strained precursors like azabicyclo[1.1.0]butanes that rearrange to form azetidines. | Provides access to complex substitution patterns. |

| Reduction of β-Lactams (Azetidin-2-ones) | Reduction of the carbonyl group of a β-lactam to a methylene (B1212753) group. | Utilizes readily available starting materials. wikipedia.org |

Intrinsic Ring Strain of the Azetidine Core and its Chemical Implications

The defining characteristic of the azetidine ring is its significant internal strain. This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. The ring strain energy of azetidine is approximately 25.2-25.4 kcal/mol. nih.gov This value is intermediate between the highly strained and reactive aziridine (B145994) (approx. 26.7-27.7 kcal/mol) and the relatively strain-free five-membered pyrrolidine (B122466) (approx. 5.8 kcal/mol). nih.gov This energetic landscape is central to the chemical behavior of azetidines. rsc.org

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 26.7 - 27.7 nih.gov |

| Azetidine | 4 | 25.2 - 25.4 nih.gov |

| Pyrrolidine | 5 | 5.8 nih.gov |

| Piperidine | 6 | 0 nih.gov |

Influence on Molecular Conformation and Stability

Unlike the planar three-membered aziridine ring or the flexible five-membered pyrrolidine ring, the azetidine ring adopts a puckered conformation to relieve some of its torsional strain. nih.govresearchgate.net This puckered structure can undergo rapid ring inversion at room temperature. chemeo.com The presence of substituents, such as the 2-(2-methoxyethyl) group, influences the conformational preference of the ring. nih.gov

While the term "strain" often implies instability, azetidines are significantly more stable and easier to handle than their three-membered aziridine counterparts. rsc.org The strain, however, does make them susceptible to specific decomposition pathways not typically observed in larger, strain-free rings, particularly under acidic conditions. nih.gov

Impact on Reactivity Profiles in Chemical Transformations

The high ring strain is the primary driver of azetidine reactivity. rsc.org The stored potential energy facilitates reactions that involve cleavage of the ring, as this relieves the inherent strain. This makes azetidines excellent substrates for a variety of ring-opening reactions, which are often triggered by acid activation or reaction with nucleophiles. rsc.orgambeed.com

For 2-substituted azetidines, acid-promoted activation of the ring nitrogen can lead to the formation of a carbocationic intermediate, which is then susceptible to nucleophilic attack, resulting in regioselective cleavage of the σ-N–C bond. rsc.org This strain-driven reactivity allows azetidines to serve as synthetic precursors to γ-substituted amines, a structural motif common in biologically active molecules. rsc.org

Overview of Current Research Trends in Substituted Azetidine Systems

Contemporary research in azetidine chemistry is vibrant and multifaceted, driven by the compound's utility in drug discovery and materials science. nih.govnih.gov Key trends include:

Novel Synthetic Methods : Chemists continue to develop more efficient, stereoselective, and scalable methods for synthesizing densely functionalized azetidines. researchgate.net This includes the use of photochemistry, transition-metal catalysis, and organocatalysis to access novel substitution patterns that would be difficult to obtain through traditional methods. nih.govrsc.org

Medicinal Chemistry Applications : The azetidine ring is increasingly being incorporated into drug candidates as a bioisostere for other cyclic and acyclic structures. Its rigid conformation can lock a molecule into a bioactive shape, improving potency and selectivity. nih.gov Research focuses on exploring azetidines as scaffolds for targeting a wide range of diseases. nih.gov

Asymmetric Synthesis and Catalysis : Chiral-substituted azetidines are being explored as ligands in asymmetric catalysis and as chiral building blocks for the synthesis of enantiomerically pure complex molecules.

Strain-Release Polymerization : The ring strain of azetidines can be harnessed in ring-opening polymerization reactions to create novel nitrogen-containing polymers with unique properties.

The continued development of synthetic strategies and a deeper understanding of the reactivity of substituted azetidines will further unlock the potential of this versatile heterocyclic system for broad applications in science and technology.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

151.63 g/mol |

IUPAC Name |

2-(2-methoxyethyl)azetidine;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-5-3-6-2-4-7-6;/h6-7H,2-5H2,1H3;1H |

InChI Key |

KLBDZKRAZLXDIS-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1CCN1.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Methoxyethyl Azetidine;hydrochloride and Analogous Azetidine Derivatives

Cyclization Strategies for Azetidine (B1206935) Ring Construction

The formation of the strained four-membered azetidine ring is most commonly achieved through intramolecular cyclization, where a precursor molecule containing both the nitrogen nucleophile and a suitable electrophilic carbon center is induced to form the critical N-C bond.

Intramolecular Nucleophilic Substitution Approaches

One of the most direct and widely employed methods for azetidine synthesis is the intramolecular SN2 reaction. nih.govfrontiersin.org This strategy involves a γ-functionalized amine where the nitrogen atom displaces a leaving group on the carbon three atoms away, effectively forming the heterocyclic ring.

The cyclization of γ-haloamines is a foundational technique for azetidine synthesis. A primary or secondary amine containing a halogen (typically chlorine, bromine, or iodine) at the γ-position can undergo intramolecular nucleophilic substitution, usually in the presence of a base, to yield the azetidine ring. The choice of base and reaction conditions is crucial to facilitate the cyclization and minimize competing intermolecular reactions or elimination.

For instance, the synthesis of N-benzhydrylazetidine can be achieved by reacting benzhydrylamine with 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate. The resulting intermediate undergoes intramolecular cyclization to form the azetidine ring. This N-protected azetidine can then be deprotected to yield the parent azetidine.

Table 1: Examples of Haloamine Cyclization for Azetidine Synthesis

| Precursor | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzhydrylamine and 1-bromo-3-chloropropane | K2CO3, 1-butanol, 100°C | 1-Benzhydrylazetidine | Not specified |

This table is interactive. Click on the headers to sort the data.

To enhance the efficiency of the intramolecular SN2 reaction, more reactive leaving groups than halogens are often employed. Sulfonic esters, such as mesylates (methanesulfonates) and tosylates (p-toluenesulfonates), as well as triflates (trifluoromethanesulfonates), are excellent leaving groups that facilitate ring closure under milder conditions. nih.govfrontiersin.org These groups are typically introduced by reacting a γ-amino alcohol with the corresponding sulfonyl chloride or anhydride. Subsequent treatment with a non-nucleophilic base promotes cyclization.

A general approach involves the synthesis of 2-substituted-1,3-propanediols, which are then converted to their corresponding bis-triflates in situ. Reaction with a primary amine leads to the direct formation of 1,3-disubstituted azetidines. organic-chemistry.org

Table 2: Azetidine Synthesis via Sulfonate/Triflate Displacement

| Precursor (γ-Amino Alcohol) | Activating Reagent | Base | Product | Yield (%) |

|---|---|---|---|---|

| 3-(Benzylamino)propan-1-ol | Methanesulfonyl chloride (MsCl) | Triethylamine (TEA), then NaH | 1-Benzylazetidine | High |

This table is interactive. Click on the headers to sort the data.

Intramolecular Carbon-Carbon Bond Formation for Ring Closure

While less common, forming one of the C-C bonds of the azetidine ring is an alternative cyclization strategy. A notable advanced method in this category is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org This reaction forges a C-N bond to close the ring by activating a typically inert C-H bond. The process involves a reductive elimination step from a high-valent palladium intermediate. This methodology demonstrates excellent functional group tolerance, allowing for the synthesis of highly functionalized azetidines. rsc.org

Another approach is the photochemical cyclization of specific ketone precursors. Irradiation can form a biradical intermediate which then recombines to form the C-C bond, completing the azetidine ring structure. clockss.org

Cyclizations Involving Carbonyl and Imine Functionalities

The synthesis of azetidines can also be achieved through cyclization reactions involving precursors with carbonyl or imine groups. A powerful method is the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. nih.gov Epoxides, which can be derived from carbonyl compounds, serve as electrophiles for the intramolecular attack by the amine. This Lewis acid-catalyzed reaction proceeds with high yields and tolerates a variety of sensitive functional groups. nih.govfrontiersin.org The reaction is highly regioselective, leading to the formation of 3-hydroxyazetidine derivatives. frontiersin.org

Table 3: La(OTf)₃-Catalyzed Aminolysis of cis-3,4-Epoxy Amines

| Epoxy Amine Substituent (on N) | Solvent | Product | Yield (%) |

|---|---|---|---|

| Benzyl | (CH2Cl)2 | 2-(Hydroxymethyl)-1-benzylazetidine | High |

| n-Butyl | (CH2Cl)2 | 1-Butyl-2-(hydroxymethyl)azetidine | High |

| tert-Butyl | (CH2Cl)2 | 1-(tert-Butyl)-2-(hydroxymethyl)azetidine | High |

This table is interactive. Click on the headers to sort the data. Data sourced from Kuriyama et al. (2023). nih.gov

Cycloaddition Reactions Leading to Azetidine Scaffolds

Cycloaddition reactions provide a convergent and atom-economical route to the azetidine core by combining two unsaturated components. The most prominent of these is the [2+2] cycloaddition.

The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. nih.govrsc.orgrsc.org Upon photochemical excitation, the imine reacts with the alkene to form the four-membered ring in a single step. nih.govresearchgate.net Recent advances have enabled this reaction using visible light and a photocatalyst, broadening its applicability and making the conditions milder. rsc.orgspringernature.com Both intermolecular and intramolecular versions of this reaction are known, with the latter being used to construct complex, fused-ring systems. nih.govacs.org

Another significant cycloaddition is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to produce a β-lactam (azetidin-2-one). mdpi.comwikipedia.org While this method forms a carbonyl-containing ring, β-lactams are versatile intermediates that can be reduced to the corresponding azetidines, thus providing an indirect but powerful route to these scaffolds. The reaction proceeds through a zwitterionic intermediate followed by ring closure. mdpi.com

Table 4: Overview of Cycloaddition Reactions for Azetidine Synthesis

| Reaction Name | Reactants | Key Features | Product Type |

|---|---|---|---|

| Aza Paternò–Büchi | Imine + Alkene | Photochemical (UV or visible light), atom-economical | Azetidine |

This table is interactive. Click on the headers to sort the data.

These advanced synthetic methodologies highlight the diverse and sophisticated chemical strategies available for the construction of azetidine rings, enabling the synthesis of complex and specifically substituted molecules like 2-(2-Methoxyethyl)azetidine for various applications in science and technology.

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloaddition reactions represent a powerful and atom-economical approach for the construction of four-membered ring systems, including azetidines. nih.govrsc.org These reactions typically proceed in a single step with high regio- and stereoselectivity, offering an efficient pathway to complex molecular architectures. nih.govrsc.org

The aza-Paternò-Büchi reaction, the photochemical [2+2] cycloaddition of an imine and an alkene, is a direct method for synthesizing azetidines. nih.govrsc.orgresearchgate.net This reaction can be initiated by the excitation of either the imine or the alkene, leading to the formation of the azetidine ring. nih.gov However, the application of this reaction has historically been met with challenges, such as competing E/Z isomerization of the imine upon excitation, which can dissipate the electronic energy and prevent the desired cycloaddition. nih.govnih.gov

Recent advancements have focused on overcoming these limitations. One successful strategy involves the use of visible light photocatalysis. nih.govspringernature.comnih.govchemrxiv.org In this approach, a photocatalyst absorbs visible light and transfers energy to one of the reactants, typically the alkene, to generate a triplet excited state. nih.gov This excited alkene can then undergo cycloaddition with the ground-state imine to form the azetidine product. nih.gov This method avoids the direct excitation of the imine, thus circumventing the problematic isomerization pathways. nih.gov For instance, the use of an iridium photocatalyst has been shown to be effective in mediating the intermolecular aza-Paternò-Büchi reaction between 2-isoxazoline-3-carboxylates and various alkenes. nih.govrsc.org

The intramolecular variant of the aza-Paternò-Büchi reaction has also proven to be a valuable tool for the synthesis of bicyclic and structurally complex azetidines. nih.govnih.govacs.org By tethering the imine and alkene functionalities within the same molecule, the entropic barrier to cycloaddition is reduced, often leading to higher yields and selectivities. nih.gov Visible-light-mediated intramolecular aza-Paternò-Büchi reactions have been successfully employed to synthesize highly functionalized and diastereomerically pure bicyclic azetidines. nih.gov

Table 1: Examples of Aza-Paternò-Büchi Reactions in Azetidine Synthesis | Imine Component | Alkene Component | Catalyst/Conditions | Product Type | Yield (%) | Reference | |---|---|---|---|---|---| | 2-Isoxazoline-3-carboxylate | Styrene | Ir photocatalyst, visible light | Functionalized azetidine | up to 99 | springernature.com | | Cyclic Oxime | Various Alkenes | Ir photocatalyst, visible light | Functionalized azetidine | up to 99 | springernature.com | | Tethered Imine-Alkene | Visible light photocatalyst | Bicyclic azetidine | High | nih.gov | | 3-Ethoxyisoindolone | Electron-rich alkenes | UV light | Bicyclic azetidine | Moderate | nih.gov | | 1,3-Dimethyl-6-azauracil | Ethyl vinyl ether | Acetone (sensitizer), UV light | Bicyclic azetidine | 90 | rsc.org |

The majority of aza-Paternò-Büchi reactions are intermolecular, involving the cycloaddition of separate imine and alkene molecules. nih.govrsc.org A significant challenge in these reactions is the need for a large excess of one reactant, typically the alkene, to suppress side reactions such as Norrish Type I cleavage of the excited imine. nih.gov

To enhance the efficiency and applicability of intermolecular routes, researchers have explored the use of specific classes of imines that are more amenable to photochemical cycloaddition. Cyclic imines, for example, are often used because their rigid structure prevents the competing E/Z isomerization. nih.govrsc.org Furthermore, the development of visible-light-mediated protocols has significantly broadened the scope of intermolecular [2+2] photocycloadditions for azetidine synthesis. nih.govchemrxiv.org These methods are characterized by their operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govchemrxiv.org The use of oximes, particularly 2-isoxazoline-3-carboxylates and glyoxylate (B1226380) oximes, as imine precursors in the presence of a suitable photocatalyst has enabled the synthesis of highly functionalized monocyclic azetidines from readily available starting materials. springernature.comnih.govchemrxiv.org

Thermal Cycloaddition Strategies

While photochemical methods are prevalent, thermal [2+2] cycloadditions also offer a pathway to azetidine rings, particularly for the synthesis of β-lactams (2-azetidinones) through the Staudinger synthesis. mdpi.comresearchgate.net This reaction involves the cycloaddition of a ketene and an imine. mdpi.com The reaction is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate, which then undergoes conrotatory ring closure to form the four-membered ring. mdpi.com

The generation of the highly reactive ketene intermediate is a key aspect of this methodology. Ketenes are often generated in situ from acyl chlorides by treatment with a tertiary amine. mdpi.com This approach has been widely used to synthesize a variety of monocyclic β-lactams, including those with cis-selectivity. mdpi.com High temperatures are sometimes required for these cycloadditions to proceed efficiently. mdpi.com

Ring Expansion and Contraction Methods

Ring expansion and contraction strategies provide alternative synthetic entries to the azetidine core, often starting from more readily available smaller or larger heterocyclic systems. magtech.com.cn

The one-carbon ring expansion of aziridines to azetidines is a powerful strategy for synthesizing substituted azetidines. nih.govchemrxiv.orgnih.govacs.orgresearchgate.net This transformation can be achieved through various methods, including those mediated by rhodium carbenes and biocatalysts. nih.govnih.gov

In one approach, the reaction of rhodium-bound carbenes with bicyclic methylene (B1212753) aziridines results in a formal [3+1] ring expansion to yield highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov The proposed mechanism involves the formation of an aziridinium (B1262131) ylide intermediate, followed by a ring-opening and ring-closing cascade. nih.gov

Biocatalytic methods have also emerged as a highly enantioselective route for the one-carbon ring expansion of aziridines. nih.govchemrxiv.orgacs.org Engineered "carbene transferase" enzymes, derived from cytochrome P450, can catalyze the reaction of aziridines with diazo compounds to generate azetidines. nih.govchemrxiv.org This enzymatic approach can override the inherent reactivity of the intermediate aziridinium ylides, which often favor cheletropic extrusion of an olefin, and instead promote a nih.govspringernature.com-Stevens rearrangement to form the desired azetidine product with exceptional stereocontrol. nih.govchemrxiv.org

Table 2: Ring Expansion of Aziridines to Azetidines

| Aziridine (B145994) Substrate | Reagent | Catalyst | Key Transformation | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| N-Aryl aziridines | Ethyl diazoacetate | Engineered Cytochrome P450 | nih.govspringernature.com-Stevens Rearrangement | 99:1 | nih.govchemrxiv.org |

| Bicyclic methylene aziridine | Diazo compound | Rhodium catalyst | [3+1] Ring Expansion | High | nih.gov |

The ring contraction of larger nitrogen-containing heterocycles, such as pyrrolidines, offers another synthetic route to azetidines. rsc.orgorganic-chemistry.org A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.org In the presence of a base like potassium carbonate, various nucleophiles, including alcohols, phenols, and anilines, can be incorporated into the resulting α-carbonylated N-sulfonylazetidines. organic-chemistry.org This method provides a straightforward and robust pathway to functionalized azetidine derivatives from readily available five-membered ring precursors. organic-chemistry.org

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of the amide functionality within the strained four-membered ring of azetidin-2-ones (β-lactams) presents a direct and widely utilized strategy for the synthesis of the corresponding azetidines. nih.gov The choice of reducing agent and reaction conditions is critical to achieve high yields and chemoselectivity, particularly when other reducible functional groups are present in the substrate.

The direct reduction of a β-lactam to an azetidine requires a potent reducing agent capable of reducing the amide bond without cleaving the strained ring. While lithium aluminum hydride (LiAlH₄) can be effective, it is a highly reactive and non-selective reagent that can lead to ring-opening byproducts. nih.gov Consequently, milder and more chemoselective reagents are often preferred.

A powerful method for the synthesis of stereodefined azetidines involves the reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH₄. This reaction proceeds via a 1,2-fission of the β-lactam ring, followed by an intramolecular nucleophilic substitution of the halogen, ultimately yielding 2-(1-alkoxy-2-hydroxyethyl)azetidines. nih.gov Another effective reducing agent is chloroalane (AlH₂Cl), which has been successfully employed for the reduction of 4-(haloalkyl)azetidin-2-ones to afford 2-(haloalkyl)azetidines in high yields. nih.gov These halogenated azetidines serve as versatile intermediates for further functionalization. nih.gov

The table below summarizes various reducing agents and their applications in the synthesis of azetidines from β-lactams.

| Reducing Agent | Substrate | Product | Key Features |

| LiAlH₄ | 4-(1-haloalkyl)azetidin-2-ones | 2-(1-alkoxy-2-hydroxyethyl)azetidines | Proceeds via ring fission and intramolecular substitution. nih.gov |

| AlH₂Cl | 4-(haloalkyl)azetidin-2-ones | 2-(haloalkyl)azetidines | High yields and provides intermediates for rearrangements. nih.gov |

For the synthesis of 2-(2-Methoxyethyl)azetidine, a plausible precursor would be 4-(2-methoxyethyl)azetidin-2-one. The synthesis of such a precursor can be envisioned through the Staudinger ketene-imine cycloaddition, a robust method for constructing the β-lactam ring. mdpi.comderpharmachemica.comnih.gov For instance, the reaction of an imine with a ketene generated from a derivative of 4-methoxybutanoic acid could yield the desired substituted β-lactam. Subsequent reduction with a chemoselective reagent would then furnish the target azetidine.

The stereochemical outcome of the lactam reduction is often dependent on the stereochemistry of the starting β-lactam. The reduction of a chiral, non-racemic β-lactam with a reagent that does not epimerize any of the stereocenters will typically yield the corresponding chiral azetidine with retention of configuration.

The stereochemistry of the β-lactam precursor itself is established during its synthesis, for example, through the Staudinger cycloaddition. The cis/trans stereoselectivity of the Staudinger reaction can be influenced by various factors, including the choice of reactants, solvents, and the order of addition. researchgate.net For instance, the reaction of N-tosyl imines with ketenes tends to produce cis-β-lactams, while N-triflyl imines favor the formation of trans isomers. nih.gov This stereocontrol at the β-lactam formation stage is crucial for obtaining the desired stereoisomer of the final azetidine product.

Catalytic Approaches in Azetidine Synthesis

Catalytic methods offer powerful and efficient alternatives for the synthesis of azetidines, often providing access to complex structures with high levels of stereocontrol.

Transition metal catalysis has emerged as a versatile tool for the construction of the azetidine ring. mdpi.comchemrevlett.com Palladium-catalyzed reactions, in particular, have been widely explored. For example, a palladium-catalyzed enantioselective intramolecular C(sp³)–H amination of quinoline-functionalized amides has been developed for the asymmetric synthesis of β-lactams, which can then be reduced to the corresponding azetidines. rsc.org

Copper-catalyzed reactions also play a significant role. A Cu(I)-catalyzed 4-exo ring closure has been utilized for the efficient synthesis of 3-methylene-1,2-diazetidines. nih.gov Furthermore, a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes provides a route to fully substituted azetidines. nih.gov The choice of the copper photosensitizer can be crucial for the reaction's efficiency. nih.gov

The table below highlights some examples of transition-metal-catalyzed azetidine syntheses.

| Catalyst | Reaction Type | Substrates | Product | Key Features |

| PdCl₂(PhCN)₂ | Intramolecular C(sp³)–H amidation | Quinoline-functionalized amides | β-Lactams | Enantioselective synthesis of β-lactam precursors. rsc.org |

| Cu(I) | 4-exo ring closure | Allylic amines | 3-Methylene-1,2-diazetidines | Efficient synthesis of functionalized diazetidines. nih.gov |

| [(DPEphos)(bcp)Cu]PF₆ | Photo-induced radical cyclization | Aliphatic amines and alkynes | Fully substituted azetidines | High diastereoselectivity. nih.gov |

| CuBr/(S,S)-L1 | Boryl allylation of azetines | Azetines, bis(pinacolato)diboron, allyl phosphates | 2,3-disubstituted azetidines | Highly enantioselective difunctionalization. acs.org |

Photocatalysis offers a mild and efficient approach to azetidine synthesis, often proceeding through [2+2] cycloadditions. researchgate.netspringernature.comchemrxiv.org Visible-light-mediated aza Paternò–Büchi reactions, for instance, utilize a photocatalyst to activate an imine equivalent, which then undergoes a cycloaddition with an alkene to form the azetidine ring. researchgate.net Glyoxylate oximes have been successfully employed as reactive intermediates in these transformations, activated via triplet energy transfer. chemrxiv.org This method is characterized by its operational simplicity and broad substrate scope, allowing for the synthesis of highly functionalized azetidines. chemrxiv.org

A notable example is the synthesis of azetidines via an intermolecular [2+2] photocycloaddition between oximes and alkenes, enabled by visible light triplet energy transfer. springernature.com This approach overcomes the limitations of earlier methods that often required UV light. researchgate.net

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of azetidine derivatives. nih.gov For example, asymmetric thiourea (B124793) and squaramide catalysis has been used to access α-azetidinyl alkyl halides with high yields and enantioselectivities. nih.gov These reactions involve the addition of pronucleophiles to Cbz- and Boc-protected azetidines. nih.gov

This methodology allows for the incorporation of the azetidine ring into more complex scaffolds, such as 3-fluoro- and 3-chlorooxindoles, creating molecules with multiple stereocenters. nih.gov The choice of the organocatalyst is critical for achieving high enantioselectivity. nih.gov

Regioselective Introduction of the 2-Methoxyethyl Moiety

Achieving regioselectivity is paramount when synthesizing 2-substituted azetidines. The specific placement of the 2-methoxyethyl group can be accomplished through several distinct strategies, including the functionalization of a pre-formed ring or the incorporation of the side chain into an acyclic precursor prior to cyclization.

The formation of the methoxyethyl moiety itself is a critical preliminary step in many synthetic routes. Standard ether synthesis protocols are often employed to build this side chain before it is incorporated into the final azetidine structure. The Williamson ether synthesis, for instance, remains a robust and widely used method. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In the context of preparing precursors for 2-(2-methoxyethyl)azetidine, a key intermediate such as 2-bromoethanol (B42945) could be treated with sodium methoxide. Alternatively, ethylene (B1197577) glycol could be monomethylated. These strategies produce a 2-methoxyethyl unit bearing a terminal functional group, like a halide or tosylate, which can then be used in subsequent C-C bond-forming reactions to attach the side chain to the azetidine scaffold or its precursor.

One of the most direct methods for introducing a substituent at the C2 position is through the functionalization of a pre-existing azetidine ring. This approach often involves the deprotonation of the α-proton at the C2 position to form a carbanion, which is then trapped by a suitable electrophile. The acidity of the C2 proton can be enhanced by an adjacent electron-withdrawing group, such as a nitrile or a carboxylic acid ester. rsc.orgnih.gov

Recent studies have demonstrated the diastereoselective α-alkylation of N-protected azetidine-2-carboxylic acid esters and azetidine-2-carbonitriles. rsc.orgnih.gov The use of N-borane complexes of these azetidines has been shown to dramatically improve both the yield and diastereoselectivity of the alkylation process. nih.govnih.gov In a typical procedure, a diastereomerically pure N-borane complex of an azetidine-2-carboxylate is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures to generate a stabilized enolate. Subsequent addition of a 2-methoxyethyl electrophile, such as 1-bromo-2-methoxyethane, would yield the desired 2-(2-methoxyethyl)azetidine derivative. nih.gov The choice of N-protecting group, often a chiral auxiliary like (S)-1-phenylethylamine, can effectively control the stereochemical outcome of the alkylation. rsc.orgnih.gov

Table 1: Representative Conditions for α-Alkylation of Azetidine Derivatives This table presents generalized conditions from the literature, adapted for the synthesis of a 2-(2-methoxyethyl) side chain.

| Azetidine Substrate | Base | Electrophile | Typical Yield | Diastereomeric Ratio (d.r.) | Reference |

| N-Borane-N-((S)-1-phenylethyl)azetidine-2-carboxylate | LiHMDS | 1-bromo-2-methoxyethane | High (e.g., ~90%) | >95:5 | nih.gov |

| N-Borane-N-((S)-1-arylethyl)azetidine-2-carbonitrile | LDA | 1-bromo-2-methoxyethane | Good (e.g., ~72%) | >97:3 | rsc.orgnih.gov |

An alternative to functionalizing the intact ring is to construct the azetidine from an acyclic precursor that already contains the 2-methoxyethyl moiety. This strategy relies on intramolecular cyclization, typically through nucleophilic substitution, to form the four-membered ring. magtech.com.cnorganic-chemistry.org The key is the synthesis of a suitable γ-amino alcohol or γ-haloamine derivative.

For example, a synthetic pathway could begin with a starting material that contains the methoxyethyl group, which is then elaborated into a 1,3-amino alcohol or a related bifunctional precursor. The cyclization is commonly achieved by converting the terminal hydroxyl group into a good leaving group (e.g., mesylate or tosylate) and then inducing ring closure via intramolecular nucleophilic attack by the nitrogen atom under basic conditions. organic-chemistry.org This 4-exo-tet cyclization must compete with the potentially more favorable 5-endo-tet cyclization that would lead to a pyrrolidine (B122466) ring; however, careful selection of reaction conditions can favor the formation of the strained four-membered ring. semanticscholar.orgacs.org

Scheme 1: General Retrosynthetic Approach via Intramolecular Cyclization

Stereoselective and Enantioselective Synthesis of Azetidines

The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of stereoselective and enantioselective synthetic methods for azetidines a crucial objective. nih.govacs.org Numerous strategies have been developed, including substrate-controlled diastereoselective reactions, the use of chiral auxiliaries, and asymmetric catalysis. nih.gov

Substrate-controlled methods often rely on a pre-existing stereocenter in the cyclization precursor to direct the formation of new stereocenters. nih.gov More versatile approaches employ removable chiral auxiliaries, frequently attached to the azetidine nitrogen. As mentioned previously, N-((S)-1-phenylethyl) groups can direct the diastereoselective α-alkylation of azetidine-2-carboxylates, after which the auxiliary can be cleaved to provide the optically active 2-substituted azetidine. nih.gov

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach. nih.gov For instance, copper-catalyzed enantioselective difunctionalization of azetines has been reported to provide convenient access to chiral 2,3-disubstituted azetidines with excellent control of both enantio- and diastereoselectivity. acs.orgnih.gov Another powerful method is the [3+1] cycloaddition of donor-acceptor aziridines with isocyanides, which can be rendered enantioselective through the use of chiral catalysts. nih.gov Furthermore, organocatalytic methods, such as the enantioselective α-chlorination of aldehydes, can be used to generate chiral intermediates that are then converted into C2-functionalized azetidines in good yields and high enantiomeric excess. nih.gov These catalytic methods offer direct access to enantioenriched azetidines from achiral precursors, avoiding the need for stoichiometric chiral reagents. nih.gov

Table 2: Overview of Enantioselective Strategies for 2-Substituted Azetidines

| Method | Catalyst / Auxiliary | Key Transformation | Enantiomeric Excess (ee) | Reference |

| Organocatalysis | Chiral Amine | α-Chlorination of aldehydes | 84–92% | nih.gov |

| Copper Catalysis | Cu/Chiral Bisphosphine | Boryl allylation of azetines | Typically >95% | acs.orgnih.gov |

| Chiral Auxiliary | (S)-1-phenylethylamine | Diastereoselective α-alkylation | Product d.r. >95:5 | nih.gov |

| [3+1] Cycloaddition | Chiral Lewis Acid | Reaction of aziridines and isocyanides | Up to 95% | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies for Azetidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-(2-Methoxyethyl)azetidine;hydrochloride in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete structural map can be assembled.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the azetidine (B1206935) ring and the methoxyethyl side chain. The protonation of the azetidine nitrogen by HCl leads to the appearance of signals for two N-H protons, which are often broad and may exchange with deuterium (B1214612) in solvents like D₂O.

The signals for the azetidine ring protons are typically found in the upfield region of the spectrum. The methine proton at the C2 position (adjacent to the nitrogen and bearing the side chain) is expected to be the most downfield of the ring protons due to the influence of the electronegative nitrogen atom. The protons on the methoxyethyl side chain will have characteristic shifts, with the methylene (B1212753) group adjacent to the ether oxygen appearing more downfield than the one adjacent to the ring.

Expected ¹H NMR Chemical Shifts:

Azetidine Ring Protons: The protons on the four-membered ring typically resonate between δ 2.0 and 4.5 ppm. The C2 proton, being a methine, would likely appear around δ 3.5-4.0 ppm. The C3 and C4 methylene protons would present as complex multiplets.

Methoxyethyl Side Chain Protons: The methylene protons adjacent to the ether oxygen (-CH₂-O) are expected around δ 3.5-3.7 ppm, while the other methylene group (-CH₂-C2) would be slightly more upfield.

Methoxy (B1213986) Group Protons: The methyl protons (-OCH₃) will appear as a sharp singlet, typically around δ 3.3 ppm.

Amine Protons: The N-H protons of the ammonium (B1175870) salt are expected to appear as a broad signal, typically in the range of δ 9.0-10.0 ppm in a non-exchanging solvent like DMSO-d₆.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| N-H₂⁺ | 9.0 - 10.0 | Broad Singlet (br s) |

| Azetidine C2-H | 3.5 - 4.0 | Multiplet (m) |

| Azetidine C4-H₂ | 3.8 - 4.2 | Multiplet (m) |

| Side Chain -CH₂-O | 3.5 - 3.7 | Triplet (t) |

| -OCH₃ | ~3.3 | Singlet (s) |

| Azetidine C3-H₂ | 2.2 - 2.6 | Multiplet (m) |

| Side Chain C2-CH₂- | 1.8 - 2.2 | Multiplet (m) |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number and type of carbon environments.

For this compound, six distinct carbon signals are expected. The carbons of the azetidine ring are influenced by ring strain and the electronegativity of the nitrogen atom. The C2 and C4 carbons, being directly attached to the nitrogen, will be the most downfield among the ring carbons. The carbons of the methoxyethyl side chain will have shifts characteristic of aliphatic ethers.

Expected ¹³C NMR Chemical Shifts:

Azetidine Ring Carbons: The C2 and C4 carbons are expected to resonate in the range of δ 50-65 ppm. The C3 carbon will be more upfield, likely around δ 20-30 ppm.

Methoxyethyl Side Chain Carbons: The carbon adjacent to the oxygen (-CH₂-O) is expected around δ 70 ppm, while the carbon attached to the azetidine ring (C2-CH₂) would be found around δ 30-35 ppm.

Methoxy Group Carbon: The methyl carbon (-OCH₃) signal is anticipated to be in the range of δ 55-60 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Side Chain -CH₂-O | ~70 |

| Azetidine C2 | ~60 |

| -OCH₃ | ~58 |

| Azetidine C4 | ~52 |

| Side Chain C2-CH₂- | ~33 |

| Azetidine C3 | ~25 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity and spatial arrangement of the atoms, advanced 2D NMR experiments are employed.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the nitrogen atom. For azetidine hydrochloride, the nitrogen signal would be shifted significantly downfield compared to the free base due to protonation. Unsubstituted azetidine has a ¹⁵N resonance at approximately δ 25.3 ppm (relative to ammonia). rsc.org The hydrochloride salt form would be expected to shift this value considerably.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for definitively assigning which protons are attached to which carbons. For example, it would show a correlation between the methoxy proton singlet (~δ 3.3 ppm) and the methoxy carbon signal (~δ 58 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is crucial for piecing together the molecular skeleton. Key expected correlations would include the methoxy protons (~δ 3.3 ppm) showing a correlation to the adjacent methylene carbon (~δ 70 ppm), and the C2-H proton showing correlations to the C3 and C4 carbons of the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry. For this molecule, NOESY could show correlations between the C2 proton and the protons on the adjacent methylene group of the side chain, confirming their proximity.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to specific vibrational modes of its functional groups. The IR spectrum of this compound would be characterized by absorptions corresponding to the N-H⁺ bonds of the ammonium salt, C-O ether linkage, C-N bond of the azetidine, and various C-H bonds.

Expected IR Absorption Bands:

N-H⁺ Stretch: A very broad and strong absorption band is expected in the region of 2400-3000 cm⁻¹ due to the stretching vibrations of the ammonium salt N-H⁺ bonds.

C-H Stretch: Aliphatic C-H stretching vibrations from the methylene and methyl groups will appear as sharp to medium peaks in the 2850-3000 cm⁻¹ region.

N-H Bend: The bending vibration for the secondary ammonium salt (R₂NH₂⁺) typically appears around 1575-1620 cm⁻¹.

C-O Stretch: A strong, characteristic absorption for the C-O-C ether linkage is expected in the 1070-1150 cm⁻¹ range.

C-N Stretch: The C-N stretching vibration of the azetidine ring would likely appear in the 1100-1250 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H⁺ Stretch (Ammonium) | 2400 - 3000 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| N-H Bend (Ammonium) | 1575 - 1620 | Medium |

| C-O Stretch (Ether) | 1070 - 1150 | Strong |

| C-N Stretch (Amine) | 1100 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation. The analysis would be performed on the free base form of the compound after removal of HCl.

The electron ionization (EI) mass spectrum of 2-(2-methoxyethyl)azetidine would be expected to show a molecular ion peak [M]⁺ corresponding to the mass of the free base (C₆H₁₃NO). The most prominent fragmentation pathway for azetidines involves the cleavage of the ring. A common fragmentation is the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the side chain.

Expected Fragmentation Pattern:

Molecular Ion (M⁺): The molecular ion peak for the free base would be expected at m/z = 115.

Alpha-Cleavage: The most favorable fragmentation would be the loss of the methoxyethyl radical (•CH₂CH₂OCH₃), resulting in a fragment ion at m/z = 56. This corresponds to the azetidine ring with a vinyl group, or a related stable ion.

Ring Opening/Cleavage: Another characteristic fragmentation of azetidines is the loss of ethene (C₂H₄) from the molecular ion, which would lead to a fragment at m/z = 87.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecular ion and its fragments, serving as a definitive confirmation of the chemical formula. For the free base of 2-(2-Methoxyethyl)azetidine, HRMS would be used to confirm its elemental formula as C₆H₁₃NO.

| Formula | Calculated Exact Mass [M+H]⁺ |

|---|---|

| C₆H₁₄NO⁺ | 116.1070 |

X-ray Crystallography for Determination of Solid-State Structure and Absolute Stereochemistry

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. nih.govwikipedia.org For azetidine compounds such as this compound, this technique provides unequivocal data on bond lengths, bond angles, and the conformation of the strained four-membered ring, which are critical for understanding its chemical properties.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is measured in terms of reflection angles and intensities. wikipedia.org Mathematical analysis of this pattern allows for the generation of a three-dimensional electron density map of the molecule, from which the exact positions of individual atoms can be determined. wikipedia.org

For chiral azetidine derivatives, XRD is particularly powerful for the unambiguous assignment of absolute stereochemistry. nih.govsoton.ac.uk This is achieved through the analysis of anomalous dispersion, an effect that occurs when the X-ray energy is near the absorption edge of an atom in the crystal. thieme-connect.denih.gov The differences in intensity between Friedel pairs of reflections (hkl and -h-k-l) allow for the calculation of the Flack parameter, which provides a reliable determination of the absolute structure of the molecule. nih.gov While specific crystallographic data for this compound are not widely published, the table below presents representative data for a substituted azetidine derivative, illustrating the type of information obtained from an XRD analysis. mdpi.comrsc.org

| Parameter | Value |

|---|---|

| Empirical formula | C₂₇H₃₄N₂O₄ |

| Crystal system | Orthorhombic |

| Space group | P2(1)2(1)2(1) |

| Unit cell dimensions | a = 8.0460(10) Å b = 14.280(2) Å c = 22.646(3) Å α = 90° β = 90° γ = 90° |

| Volume | 2602.0(6) ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.150 Mg/m³ |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. organic-chemistry.orgrsc.org These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is often used as a rapid, qualitative method for monitoring reactions that produce azetidine derivatives. nih.gov By spotting the reaction mixture on a TLC plate at various time points, chemists can visualize the consumption of starting materials and the formation of the desired product, allowing for the optimization of reaction times and conditions. nih.gov

For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the technique of choice. nih.gov A solution of the azetidine compound is passed through a column packed with a stationary phase under high pressure. The retention time—the time it takes for the compound to travel through the column—is a characteristic feature that can be used for identification. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, enabling the precise quantification of its purity and the detection of any impurities. biomedres.us Chiral HPLC, which uses a chiral stationary phase, can be employed to separate and quantify enantiomers of chiral azetidine compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) creates a highly sensitive and specific analytical tool for the characterization of azetidine compounds and the identification of trace-level impurities. biomedres.uschimia.ch This hyphenated technique is crucial for impurity profiling during drug development and for quality control of the final product. hpst.cz

After components are separated by the LC system, they are introduced into the mass spectrometer's ion source. For a polar compound like this compound, electrospray ionization (ESI) is a commonly used "soft" ionization technique that generates intact molecular ions (e.g., [M+H]⁺). chromatographyonline.com The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing highly accurate molecular weight information for the parent compound and any co-eluting impurities. biomedres.us

LC-MS is frequently used to monitor the progress of complex chemical reactions in real-time. nih.govresearchgate.net It allows for the detection of intermediates, byproducts, and degradation products, providing critical insights into the reaction mechanism. chimia.chresearchgate.net Furthermore, tandem mass spectrometry (LC-MS/MS) can be used for structural elucidation of unknown impurities. In this technique, a specific ion of interest is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides structural information that helps in identifying the impurity. shimadzu.com The high sensitivity of modern LC-MS systems allows for the detection and quantification of impurities at levels below 0.05%. hpst.cz

| Parameter | Typical Condition |

|---|---|

| LC Column | Reversed-Phase C18 or HILIC |

| Mobile Phase | Gradient of Acetonitrile and Water with additives (e.g., 0.1% Formic Acid or Ammonium Acetate) chromatographyonline.com |

| Flow Rate | 0.2 - 0.6 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |

Computational and Theoretical Chemistry Studies of Azetidine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and inherent reactivity of azetidine (B1206935) derivatives. frontiersin.orgresearchgate.net These calculations can elucidate the distribution of electrons within the molecule, identify sites susceptible to nucleophilic or electrophilic attack, and quantify the energetic consequences of the strained four-membered ring.

Key electronic properties that are typically investigated include:

Molecular Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, revealing the puckered nature of the azetidine ring.

Partial Atomic Charges: Analysis of the charge distribution helps in understanding the polarity of bonds and the electrostatic potential of the molecule, which are crucial for intermolecular interactions.

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental to the molecule's reactivity, as discussed in section 5.4.

The ring-strain energy of azetidine, which is approximately 25.2 kcal/mol, is a defining feature that governs its reactivity. researchgate.net Quantum chemical calculations can quantify this strain and help to understand how substituents on the ring can modulate it, thereby influencing the kinetic and thermodynamic favorability of ring-opening or functionalization reactions.

Table 1: Representative Calculated Electronic Properties of an Unsubstituted Azetidine Ring (Note: These are typical values obtained from DFT calculations and may vary depending on the level of theory and basis set used.)

| Property | Calculated Value | Significance |

| C-N Bond Length | ~1.48 Å | Reflects the single bond character within the strained ring. |

| C-C Bond Length | ~1.55 Å | Longer than in acyclic alkanes due to ring strain. |

| Ring Puckering Angle | ~35° | Indicates a non-planar conformation to alleviate some strain. |

| Dipole Moment | ~1.9 D | Highlights the polar nature of the molecule due to the nitrogen heteroatom. |

Computational Modeling for Reaction Mechanism Elucidation and Prediction

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving azetidines. This allows for the detailed investigation of reaction mechanisms, the prediction of product outcomes, and the optimization of reaction conditions.

The synthesis of substituted azetidines often involves reactions where multiple products can be formed. Computational models can predict the most likely reaction pathways by calculating the energies of reactants, intermediates, transition states, and products. frontiersin.org For instance, in the intramolecular aminolysis of 3,4-epoxy amines to form azetidines, DFT calculations have been used to explain the observed regioselectivity. frontiersin.org These calculations showed that the coordination of a lanthanum(III) catalyst to the substrate significantly lowers the energy barrier for the formation of the azetidine ring over the alternative pyrrolidine (B122466) ring. frontiersin.org

Furthermore, computational screening of different substrates can accelerate the discovery of new reactions. By calculating key properties of a range of potential reactants, it is possible to predict which combinations are most likely to lead to the desired azetidine product with high yield and selectivity. mit.eduthescience.dev

The transition state is a fleeting, high-energy arrangement of atoms that lies on the reaction coordinate between reactants and products. Its structure and energy determine the rate of a chemical reaction. Computational chemistry allows for the precise location and characterization of transition state structures, which are often impossible to observe experimentally.

By calculating the energy difference between the reactants and the transition state (the activation energy or energy barrier), chemists can understand why certain reactions are fast while others are slow, and why a particular catalyst is effective. For example, in the context of azetidine synthesis, computational analysis of transition states has been crucial in understanding the stereochemical outcome of reactions and explaining the role of catalysts in lowering the activation energy for the desired pathway. frontiersin.org

Table 2: Illustrative Energy Profile for a Catalyzed Azetidine Ring Formation (Note: This data is hypothetical and for illustrative purposes only.)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants + Catalyst | 0.0 | Starting materials in their ground state. |

| Reactant-Catalyst Complex | -5.2 | Stabilization through coordination to the catalyst. |

| Transition State | +15.8 | The energy barrier for the ring-closing step. |

| Product-Catalyst Complex | -12.5 | The azetidine product coordinated to the catalyst. |

| Products + Catalyst | -8.0 | The final products after dissociation of the catalyst. |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations are excellent for understanding static molecular properties, azetidine systems are dynamic, with the ring and its substituents constantly in motion. Molecular dynamics (MD) simulations provide a way to explore the conformational landscapes and dynamic behavior of these molecules over time.

MD simulations model the movement of atoms by solving Newton's equations of motion. This allows for the exploration of different ring puckering conformations, the orientation of substituents, and the interactions with solvent molecules. mdpi.com Understanding the conformational preferences of an azetidine derivative can be critical, as different conformations may exhibit different reactivities or biological activities. For instance, MD simulations can reveal how a substituent, such as a 2-(2-methoxyethyl) group, might fold back to interact with the azetidine ring, potentially influencing its properties.

Application of Frontier Molecular Orbital Theory in Azetidine Reactivity Forecasting

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for predicting the reactivity of molecules based on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org This theory is particularly useful for understanding pericyclic reactions, such as the [2+2] cycloadditions often used to synthesize azetidines. nih.govnih.gov

The success of aza Paternò–Büchi reactions, a type of [2+2] photocycloaddition to form azetidines, can be predicted by matching the frontier molecular orbital energies of the alkene and the imine equivalent. nih.gov Computational models are used to calculate the HOMO and LUMO energies of a wide range of potential reactants. mit.eduthescience.dev A smaller energy gap between the HOMO of one reactant and the LUMO of the other in their excited states generally correlates with a lower transition state energy and a higher reaction efficiency. nih.gov

Table 3: Representative Frontier Molecular Orbital Energies for Reactants in a Visible-Light-Mediated Aza Paternò–Büchi Reaction (Note: These values are for illustrative purposes and are typically calculated using DFT.)

| Reactant | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Alkene | -6.5 | +1.2 | 7.7 |

| Oxime (Imine equivalent) | -7.1 | +0.8 | 7.9 |

Computational Design of Catalysts for Azetidine Synthesis and Transformation

The synthesis and functionalization of azetidines often require the use of catalysts to control the reaction's efficiency and selectivity. Computational chemistry is playing an increasingly important role in the rational design of new and improved catalysts. nih.govnih.gov

By modeling the interaction between a potential catalyst and the reactants, it is possible to predict the catalyst's effectiveness. This involves calculating the stability of the catalyst-substrate complex and the energy profile of the catalyzed reaction pathway. For example, in copper-catalyzed radical cyclizations to form azetidines, DFT calculations have been used to show that a tertiary radical intermediate is crucial for the success of the cyclization, providing valuable insights for catalyst and substrate design. nih.gov

Computational methods can also be used to screen virtual libraries of potential catalysts, allowing researchers to identify promising candidates for experimental validation. This in silico approach can significantly reduce the time and resources required for catalyst development.

Future Research Directions and Unexplored Avenues in 2 2 Methoxyethyl Azetidine;hydrochloride Chemistry

Development of Novel and Highly Efficient Synthetic Pathways for Azetidines

While traditional methods for azetidine (B1206935) synthesis often involve the cyclization of linear precursors, these routes can be energetically unfavorable. The development of novel synthetic strategies that are both efficient and versatile is a primary focus for future research. A significant challenge remains the creation of densely functionalized azetidines in a scalable manner.

Recent breakthroughs have introduced several innovative approaches:

Photochemical Reactions: Visible-light-mediated intermolecular aza Paternò-Büchi reactions have emerged as a powerful tool for constructing highly functionalized azetidines. This method utilizes triplet energy transfer from a photocatalyst to activate precursors like glyoxylate (B1226380) oximes or 2-isoxazoline-3-carboxylates for [2+2] cycloaddition with various alkenes. The operational simplicity and mild conditions of this approach make it highly attractive for future exploration.

C-H Amination: Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination represents another significant advance. This method allows for the synthesis of functionalized azetidines by forming the ring through a C-N bond, leveraging modern catalysis to overcome the challenges of activating stable C-H bonds.

Strain-Release Homologation: The use of highly strained precursors like azabicyclo[1.1.0]butanes offers a unique pathway to azetidines. The strain release drives the reaction, allowing for the modular construction of diverse azetidine structures.

[3+1] Radical Cyclization: A photo-induced copper-catalyzed [3+1] radical cascade cyclization of tertiary alkylamines with alkynes has been developed. This atom-economical method involves the activation of two C-H bonds to form the azetidine ring, offering a direct route to highly substituted products.

| Synthetic Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Visible-Light-Mediated [2+2] Photocycloaddition | Intermolecular aza Paternò-Büchi reaction using a photocatalyst (e.g., Iridium complex) to activate oximes for cycloaddition with alkenes. | Operational simplicity, mild conditions, broad substrate scope. | |

| Palladium(II)-Catalyzed C(sp3)–H Amination | Intramolecular cyclization via reductive elimination at an alkyl–Pd(IV) intermediate, forming the azetidine ring. | Excellent functional group tolerance. | |

| Strain-Release Homologation | Reaction of azabicyclo[1.1.0]butanes with organometallics, where ring strain cleavage drives the formation of functionalized azetidines. | Modular construction and access to unique structures. | |

| Photo-Induced [3+1] Radical Cyclization | Copper-catalyzed reaction of aliphatic amines and alkynes involving a double C-H activation under visible light. | Atom-economical, uses a cheap catalyst, operational simplicity. |

Discovery of New Catalytic Systems for Challenging Azetidine Transformations

Catalysis is central to the future of azetidine chemistry, enabling transformations that are otherwise difficult or impossible. Research is focused on discovering new catalytic systems that offer higher efficiency, greater selectivity (including enantioselectivity), and broader substrate compatibility.

Current areas of exploration include:

Copper Catalysis: Copper-based systems are proving versatile for various azetidine syntheses. Photo-induced copper catalysis enables [3+1] radical cyclizations, providing a novel route to the azetidine core. Copper catalysts are also used in multicomponent reactions to prepare functionalized azetidines from simple starting materials like terminal alkynes, sulfonyl azides, and carbodiimides.

Palladium Catalysis: Palladium catalysts are instrumental in C-H activation/amination strategies for azetidine ring formation. Future work will likely focus on expanding the scope of these reactions and developing more active and stable catalysts.

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis is a promising strategy for the enantioselective synthesis of complex azetidine-containing structures, such as spirocyclic azetidine oxindoles. The development of novel chiral catalysts is key to advancing this methodology, which is valued for its mild conditions and sustainability.

Zinc Catalysis: Azetidine-derived binuclear zinc catalysts have been developed for enantioselective catalysis, such as the asymmetric Michael addition of phosphites. The rigidity of the azetidine scaffold in these catalysts enhances stereochemical control.

| Catalyst Type | Application | Significance | Reference |

|---|---|---|---|

| Photo-induced Copper | [3+1] radical cascade cyclization of amines and alkynes. | Enables an atom-economical synthesis via double C-H activation. | |

| Palladium(II) | Intramolecular γ-C(sp3)–H amination. | High functional group tolerance for synthesizing substituted azetidines. | |

| Chiral Phase-Transfer | Enantioselective synthesis of spirocyclic azetidine oxindoles. | Provides access to complex, enantioenriched scaffolds under sustainable conditions. | |

| Binuclear Zinc | Asymmetric Michael additions. | The azetidine scaffold provides rigidity, leading to enhanced enantioselectivity. |

Leveraging Advanced Computational Insights for De Novo Design of Azetidine Architectures

The integration of computational chemistry and artificial intelligence is set to revolutionize the design of novel azetidine-based molecules. While currently more established in fields like architecture and engineering, the principles of advanced computational design can be directly applied to molecular science. Future research will likely involve using machine learning, performance simulation, and multi-criteria optimization to design azetidine architectures with specific, pre-determined properties.

This approach can accelerate the discovery process by:

Predicting Properties: Algorithms can predict the physicochemical and pharmacokinetic properties of virtual azetidine derivatives, allowing chemists to prioritize the synthesis of the most promising candidates for applications such as CNS-focused libraries.

Expanding Solution Spaces: Computational tools can explore vast chemical spaces to identify novel azetidine scaffolds that may not be discovered through traditional methods.

Optimizing Synthetic Routes: AI can be used to analyze and propose the most efficient synthetic pathways to target azetidine structures, saving time and resources.

Exploration of Azetidines as Versatile Building Blocks in Complex Chemical Synthesis

The unique structural and reactive properties of the azetidine ring make it an increasingly valuable building block in organic synthesis. Its strained four-membered ring can be selectively opened or functionalized to create more complex molecular architectures.

Future avenues for exploration include:

Medicinal Chemistry: Azetidines are attractive scaffolds in drug discovery as they provide a rigid, three-dimensional framework. Their incorporation can improve metabolic stability and other pharmacokinetic properties. Research will continue to focus on synthesizing diverse azetidine-based libraries for screening against various biological targets.

Peptidomimetics: The introduction of azetidine units into peptides can induce specific conformations and improve stability against proteases. For instance, the 3-aminoazetidine (3-AAz) subunit has been shown to be an effective turn-inducing element for the efficient synthesis of small macrocyclic peptides.

Polymer Chemistry: Azetidines can serve as monomers for ring-opening polymerization to produce polyamines, such as poly(trimethylenimine). Further research into controlled polymerization techniques could lead to new materials with tailored properties.

Investigation of Sustainable and Green Chemistry Approaches in Azetidine Preparation

Adherence to the principles of green chemistry is becoming a critical aspect of chemical synthesis. Future research in azetidine chemistry will increasingly focus on developing more environmentally benign processes.

Key areas for investigation are:

Green Solvents: The choice of solvent is crucial for the sustainability of a synthetic method. Research into replacing hazardous solvents with greener alternatives, such as cyclopentyl methyl ether (CPME), for azetidine synthesis is an important goal.

Flow Chemistry: Continuous flow methodologies offer significant advantages in safety and efficiency, particularly for reactions that are hazardous under batch conditions. Applying flow chemistry to the synthesis of azetidines and their precursors can enable better control over reaction parameters and facilitate safer scale-up.

Catalysis: The use of catalytic rather than stoichiometric reagents reduces waste. Developing highly efficient and recyclable catalysts is a cornerstone of green chemistry and a major focus for future azetidine synthesis.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methoxyethyl)azetidine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of azetidine derivatives typically involves ring-closing strategies or functionalization of preformed azetidine scaffolds. For 2-(2-Methoxyethyl)azetidine hydrochloride, a plausible route includes:

- Step 1: Alkylation of azetidine with 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxyethyl side chain.

- Step 2: Hydrochloride salt formation via acidification (e.g., HCl in ethanol).

Optimization Tips: - Monitor reaction progress using HPLC (retention time ~1.11 minutes under acidic conditions) and confirm purity via LCMS (expected [M+H]+ peak around m/z 540.2) .

- Use anhydrous solvents and inert atmospheres to prevent side reactions with the azetidine ring .

Q. What safety precautions are critical when handling 2-(2-Methoxyethyl)azetidine hydrochloride in laboratory settings?

Methodological Answer:

- Ventilation: Work in a fume hood to avoid inhalation of vapors, as azetidine derivatives may release irritants under decomposition .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid static discharge by grounding equipment .

- Spill Management: Use inert absorbents (e.g., vermiculite) for containment. Avoid water flow to prevent environmental contamination .

Q. How can the structural integrity of 2-(2-Methoxyethyl)azetidine hydrochloride be validated post-synthesis?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Look for characteristic azetidine ring protons (δ 3.2–3.8 ppm) and methoxyethyl signals (δ 3.3 ppm for OCH₃) .

- ¹³C NMR: Confirm the azetidine carbons (~50–60 ppm) and methoxyethyl carbon chain .

- Mass Spectrometry: LCMS or HRMS should match the molecular formula (C₆H₁₄ClNO) with a parent ion at m/z 123.58 .

Advanced Research Questions

Q. How does the 2-methoxyethyl substituent influence the reactivity of the azetidine ring in nucleophilic reactions?

Methodological Answer:

- Electronic Effects: The methoxyethyl group acts as an electron donor via its oxygen atom, increasing the electron density of the azetidine ring and enhancing susceptibility to electrophilic attack.

- Steric Hindrance: The substituent may hinder access to the azetidine nitrogen, reducing reaction rates in bulky electrophile systems.

- Experimental Validation: Compare reaction kinetics (e.g., alkylation or acylation) with unsubstituted azetidine hydrochloride using stopped-flow techniques .

Q. What computational modeling approaches are suitable for predicting the biological activity of 2-(2-Methoxyethyl)azetidine hydrochloride?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with biological targets (e.g., GPCRs or enzymes). The azetidine ring’s conformational flexibility allows for multiple binding modes.

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability in aqueous or lipid bilayer environments, focusing on the methoxyethyl group’s solvation .

- QSAR Analysis: Corrogate substituent effects (e.g., logP, polar surface area) with activity data from analogous azetidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.